REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8](=O)[CH2:9][CH3:10])[CH:5]=[C:4]([CH3:12])[C:3]=1[OH:13].Cl.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23]N)=[CH:19][CH:18]=1.O>C(O)(C)C>[OH:13][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([C:8]2[NH:23][C:20]3[C:21]([C:9]=2[CH3:10])=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=3)=[CH:5][C:4]=1[CH3:12] |f:1.2|
|
Name
|
|
Quantity
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5.1 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C(CC)=O)C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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Cl.COC1=CC=C(C=C1)NN
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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the dispersion was refluxed for 20 hours in a nitrogen stream
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Duration
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20 h
|
Type
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FILTRATION
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Details
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the precipitated crystals were collected by filtration
|
Type
|
DISSOLUTION
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Details
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The crystals were dissolved in ethyl acetate
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Type
|
WASH
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Details
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washed with a 5% aqueous sodium hydroxide solution, water, 2N hydrochloric acid and water
|
Type
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CUSTOM
|
Details
|
The organic layer was dried
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the resulting crude crystals from ethanol-hexane
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1C)C=1NC2=CC=C(C=C2C1C)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |